N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a 2-chlorobenzylsulfonyl group and at the 2-position with a 4-chlorophenylacetamide moiety. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the chloro substituents contribute to lipophilicity and electronic effects.
Properties
Molecular Formula |
C17H13Cl2N3O3S2 |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H13Cl2N3O3S2/c18-13-7-5-11(6-8-13)9-15(23)20-16-21-22-17(26-16)27(24,25)10-12-3-1-2-4-14(12)19/h1-8H,9-10H2,(H,20,21,23) |
InChI Key |
MBXRAYDTMLNXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Substrate Selection : Aryl carboxylic acids (e.g., 2-chlorobenzylsulfonylacetic acid) react with thiosemicarbazide under acidic conditions.
-
Cyclization : POCl₃ facilitates intramolecular cyclization by dehydrating the intermediate thiosemicarbazide derivative, forming the 1,3,4-thiadiazole ring.
-
Isolation : The product 5-(2-chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine is precipitated via basification and recrystallized from ethanol.
Table 1: Representative Cyclocondensation Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Carboxylic Acid | 2-Chlorobenzylsulfonylacetic acid | |
| Reagent | Thiosemicarbazide, POCl₃ | |
| Temperature | 80–90°C (1 hour) | |
| Workup | Basification to pH 8, recrystallization | |
| Yield | 70–85% |
The introduction of the 2-chlorobenzylsulfonyl group at the 5-position of the thiadiazole ring is critical. Two primary approaches are documented:
Direct Sulfonation via Sulfonyl Chloride
-
Reagent : 2-Chlorobenzylsulfonyl chloride reacts with the thiadiazole intermediate under basic conditions (e.g., pyridine or K₂CO₃).
-
Mechanism : Nucleophilic substitution at the thiadiazole’s 5-position replaces a leaving group (e.g., thiol or chloride) with the sulfonylbenzyl moiety.
Table 2: Sulfonation Reaction Parameters
Oxidation of Thiol Intermediates
-
Alternative Route : Thiol-containing thiadiazoles (e.g., 5-mercapto derivatives) are oxidized to sulfonic acids using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) , followed by conversion to sulfonyl chlorides.
Amidation with 2-(4-Chlorophenyl)acetyl Chloride
The final step involves coupling the 2-(4-chlorophenyl)acetyl group to the thiadiazole’s 2-amino group. This is achieved via carbodiimide-mediated amidation .
Coupling Protocol
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate the reaction in anhydrous acetonitrile.
-
Mechanism : EDC activates the carboxylic acid (in situ generated from the acetyl chloride), enabling nucleophilic attack by the thiadiazole’s amine group.
Table 3: Amidation Reaction Conditions
Purification and Characterization
Purification Techniques
Analytical Validation
-
Spectroscopy :
-
Elemental Analysis : Validates molecular composition within ±0.4% of theoretical values.
Table 4: Key Spectral Data for Target Compound
| Spectral Method | Characteristic Signals | Source |
|---|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 7.94 (d, 2H, Ar-H), 7.54 (m, 3H, Ar-H), 4.32 (s, 2H, CH₂SO₂), 2.22 (s, 3H, COCH₃) | |
| FT-IR | 1686 cm⁻¹ (C=O), 1365 cm⁻¹ (S=O) |
Industrial-Scale Considerations
Process Optimization
Quality Control
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, leading to the formation of amines or thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In the realm of chemistry, N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions and mechanisms, contributing to advancements in synthetic methodologies .
Biology
This compound has been studied for its potential as an enzyme inhibitor. The presence of the sulfonyl and thiadiazole groups enables interactions with biological targets, making it a candidate for drug development. Research indicates that it may inhibit specific enzymes involved in disease pathways, which could lead to therapeutic applications .
Medicine
In medicinal chemistry, this compound is investigated for its anti-inflammatory and anticancer properties. Studies have shown that compounds with similar structures exhibit significant biological activity against cancer cell lines and inflammatory pathways. Its ability to modulate specific molecular targets positions it as a promising lead compound in drug discovery .
Industrial Applications
In industry, this compound can be utilized in developing new materials such as polymers or coatings that require stability and resistance to harsh environmental conditions. The incorporation of thiadiazole and sulfonamide functionalities into materials can enhance their mechanical properties and chemical resistance .
Case Studies and Research Findings
Several studies have highlighted the efficacy of compounds related to this compound:
- Anticancer Activity: Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain derivatives show promising results in inhibiting the growth of breast cancer cells .
- Antimicrobial Properties: Compounds featuring similar structural motifs have been evaluated for their antimicrobial activity against both bacterial and fungal strains. Results suggest that these compounds possess considerable inhibitory effects comparable to standard antimicrobial agents .
- Molecular Docking Studies: Advanced computational methods such as molecular docking have been employed to predict the binding affinities of these compounds with relevant biological targets. These studies support the hypothesis that such compounds could serve as effective inhibitors in therapeutic contexts .
Mechanism of Action
The mechanism of action of N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the thiadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural differences among analogs lie in substituent positions, oxidation states (e.g., sulfonyl vs. thioether), and aromatic ring modifications.
Notes:
- Sulfonyl vs.
- Chloro vs. Methoxy : The 4-chlorophenyl group in the target compound is electron-withdrawing, whereas methoxy (in ’s analog) is electron-donating, altering electronic distribution and π-π stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
